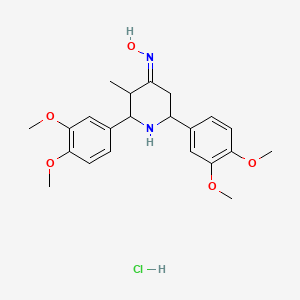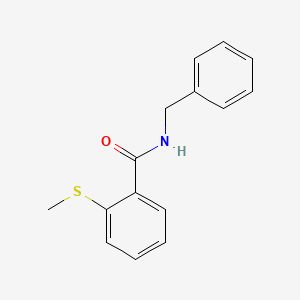![molecular formula C17H21NO2S B5874012 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. JNJ-7925476 has been extensively studied for its potential applications in the treatment of sleep disorders, obesity, and drug addiction.
Mecanismo De Acción
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. By blocking the orexin-2 receptor, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine promotes wakefulness and reduces food intake and body weight.
Biochemical and Physiological Effects:
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to increase wakefulness and locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin-2 receptor in regulating sleep-wake cycles, appetite, and energy expenditure. However, one limitation is that 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in the treatment of sleep disorders, obesity, and drug addiction. Another direction is to develop more potent and selective orexin-2 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, future research could focus on understanding the molecular mechanisms underlying the effects of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine on wakefulness, appetite, and drug-seeking behavior.
Métodos De Síntesis
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylsulfonyl chloride with 4-methylpiperidine in the presence of a base to form the intermediate 4-methyl-1-[(2-naphthyl)sulfonyl]piperidine. This intermediate is then treated with methylmagnesium bromide to introduce the methyl group at the 7-position of the naphthyl ring, resulting in the formation of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine.
Aplicaciones Científicas De Investigación
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been studied extensively for its potential applications in the treatment of sleep disorders, obesity, and drug addiction. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to promote wakefulness and increase locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
Propiedades
IUPAC Name |
4-methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-7-9-18(10-8-13)21(19,20)17-6-5-15-4-3-14(2)11-16(15)12-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFXEDJGOSPYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)

![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5873983.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)

